(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone
Description
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone (CAS: 13745-27-2) is a heterocyclic compound featuring a benzoimidazole core linked to a pyridine ring via a ketone group. Its molecular formula is C₁₄H₁₁N₃O, with a molecular weight of 237.26 g/mol . The 1-methyl substitution on the benzoimidazole ring enhances steric stability, while the pyridine moiety introduces aromatic π-system interactions, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-17-12-5-3-2-4-11(12)16-14(17)13(18)10-6-8-15-9-7-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNENKHQVZSBINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone typically involves the condensation of 1-methyl-1H-benzimidazole with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone serves as a crucial building block for more complex molecules. It is utilized in coordination chemistry as a ligand, where it forms complexes with transition metals, facilitating various reactions.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Activity : Studies suggest that it may exhibit antibacterial and antifungal properties by disrupting microbial cell membranes.
- Anticancer Properties : Preliminary research indicates that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Medicine
Research is ongoing to explore its therapeutic potential in treating various diseases. The compound's unique structure allows it to interact with specific molecular targets, potentially leading to new drug development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 12 |
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features and properties of the target compound with related derivatives:
Physicochemical Properties
- Solubility : The ketone group in the target compound confers moderate polarity, whereas carboxylic acid derivatives (e.g., 669070-64-8) exhibit higher aqueous solubility .
- Thermal Stability : Methylated benzoimidazole derivatives generally show higher thermal stability than unmethylated analogues due to reduced ring strain .
Biological Activity
The compound (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structure
The molecular formula of this compound is . The structure consists of a benzimidazole moiety linked to a pyridine ring via a methanone group, which is significant for its biological interactions.
Physical Properties
- Molecular Weight: 226.28 g/mol
- CAS Number: 13745-27-2
- Melting Point: Not extensively documented, but similar compounds typically exhibit moderate melting points.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to benzimidazole derivatives. For instance, it has been shown that compounds containing the benzimidazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells .
Case Studies
- In Vitro Studies : A study investigated the effects of benzimidazole derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Molecular Modeling : Computational studies have suggested that this compound interacts with key proteins involved in cancer progression, potentially inhibiting pathways crucial for tumor growth .
The proposed mechanism involves:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Inhibition of Cell Proliferation : Disruption of cell cycle progression through modulation of cyclin-dependent kinases.
The compound may also exert its effects by interfering with DNA replication and repair mechanisms, leading to increased DNA damage in rapidly dividing cells .
Other Biological Activities
Beyond anticancer properties, benzimidazole derivatives have exhibited:
- Antimicrobial Activity : Some studies suggest these compounds may possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Table 1: Biological Activities of this compound
Q & A
Q. What are the primary synthetic routes for (1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone?
A common method involves condensation of aromatic aldehydes with o-phenylenediamine in the presence of DMF and sulfur, selectively forming the benzimidazolyl methanone. The absence of sulfur leads to quinoxaline derivatives, highlighting the critical role of sulfur in directing the reaction pathway .
Q. Which spectroscopic techniques are used to characterize this compound, and what key data are observed?
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1658 cm⁻¹ and NH bands at ~3215–3362 cm⁻¹).
- NMR : Methyl groups appear as singlets (δ2.62–4.12 ppm), while aromatic protons resonate in δ7–8 ppm.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 402 for derivatives) confirm molecular weight .
Q. How is the purity and elemental composition validated during synthesis?
Elemental analysis (C, H, N) compares experimental results with calculated values. For example, a derivative with formula C₂₁H₁₈N₆OS showed a molecular ion at m/z 402, aligning with theoretical values .
Advanced Research Questions
Q. How do reaction conditions influence the derivatization of this compound into heterocyclic systems?
Reacting the cyanoacetamide derivative with phenyl isothiocyanate or hydrazonyl halides yields thiadiazoles or pyrazoles. Solvent choice (e.g., DMF vs. 1,4-dioxane) and catalysts (e.g., KOH) dictate product selectivity. For instance, thiophene derivatives form via reactions with malononitrile and sulfur .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) adapted from the Colle-Salvetti correlation-energy formula calculates electron density and local kinetic energy, correlating with reactivity. These models predict interaction sites for biological targets or further synthetic modifications .
Q. How do structural modifications enhance bioactivity? Provide examples of SAR studies.
Introducing substituents like triazole or piperazine rings improves binding to enzymes or receptors. For example, piperazine-linked derivatives (e.g., compound 11c ) showed enhanced antimicrobial activity due to increased hydrophilicity and target affinity .
Q. What in vitro assays evaluate anticancer potential, and what mechanistic insights do they provide?
- Tubulin Polymerization Assays : Measure inhibition of microtubule formation (e.g., IC₅₀ values for derivatives).
- Cell Migration Assays : Evaluate anti-metastatic effects in cancer lines (e.g., melanoma xenograft models). Structural analogs disrupt microtubule dynamics by binding to the colchicine site, as confirmed by X-ray crystallography .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., cell line selection, concentration ranges) and validating target specificity via knock-out models or competitive binding studies .
Methodological Guidance
Q. What steps are critical for optimizing reaction yields in derivative synthesis?
Q. How are molecular docking studies performed to predict target interactions?
Docking software (e.g., AutoDock Vina) uses crystal structures (e.g., tubulin PDB ID 5LYJ) to simulate binding. Key interactions include hydrogen bonding with pyridin-4-yl groups and hydrophobic contacts with benzimidazole rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
